molecular formula C15H15N5O2S B3832029 Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- CAS No. 189830-96-4

Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-

Cat. No.: B3832029
CAS No.: 189830-96-4
M. Wt: 329.4 g/mol
InChI Key: OOXUQOPRDRBRNH-UHFFFAOYSA-N
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Description

Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- is a complex organic compound that features a morpholine ring attached to a triazinoindole moiety via a thioacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- typically involves multiple steps. One common route starts with the preparation of the triazinoindole core, which is then functionalized to introduce the thioacetyl group. The final step involves the attachment of the morpholine ring. Reaction conditions often include the use of solvents like methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been studied for its potential as a DNA-binding agent. Its ability to interact with DNA makes it a candidate for the development of new chemotherapeutic agents .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by binding to DNA and disrupting essential cellular processes .

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

The mechanism of action of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- involves its interaction with DNA. The compound binds to the DNA molecule, causing conformational changes that disrupt the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA itself and various proteins involved in DNA processing .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in the functional groups attached to it.

    Morpholine derivatives: These compounds feature the morpholine ring but lack the triazinoindole moiety.

Uniqueness

What sets Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- apart is its unique combination of the morpholine ring and the triazinoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-morpholin-4-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-12(20-5-7-22-8-6-20)9-23-15-17-14-13(18-19-15)10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUQOPRDRBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415298
Record name Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189830-96-4
Record name Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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